molecular formula C22H16BrClN2O4 B5084094 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No. B5084094
M. Wt: 487.7 g/mol
InChI Key: FWHDXQUALCRPIW-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzoxazole derivative that has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes and receptors by binding to their active sites and preventing their activity. It has also been found to induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, such as tyrosine kinases and G-protein-coupled receptors. It has also been found to induce apoptosis in cancer cells by activating specific pathways. Additionally, it has been reported to exhibit fluorescent properties, making it a potential candidate for imaging purposes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its potent inhibitory activity against certain enzymes and receptors, its potential use in cancer therapy, and its fluorescent properties. However, its limitations include its complex synthesis method, the need for specific reagents and conditions, and the lack of complete understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development, cancer therapy, and imaging. Additionally, its potential use as a tool for studying specific enzymes and receptors could be further explored.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide involves a multi-step process that requires specific reagents and conditions. The synthesis begins with the reaction of 2-amino-4-bromophenol with 2-bromoacetyl bromide in the presence of a base to form 2-(4-bromophenoxy)acetamide. This intermediate is then reacted with 2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazole-5-carboxylic acid in the presence of a coupling agent to form the final product, 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide. The purity and yield of the final product can be improved by using appropriate purification techniques such as column chromatography.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. It has also been investigated for its potential use in cancer therapy and as a fluorescent probe for imaging purposes.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2O4/c1-28-19-8-2-13(10-17(19)24)22-26-18-11-15(5-9-20(18)30-22)25-21(27)12-29-16-6-3-14(23)4-7-16/h2-11H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHDXQUALCRPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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